(3S,5S)-3,5-Dimethoxypiperidine; hydrochloride is a chemical compound with significant relevance in medicinal chemistry and pharmacology. It is classified under piperidine derivatives, which are known for their diverse biological activities. The compound is characterized by its specific stereochemistry, indicated by the (3S,5S) configuration, and is often used in research related to drug development due to its potential therapeutic applications.
The compound has a molecular formula of and a molar mass of approximately 149.66 g/mol . It is categorized as a hydrochloride salt, which enhances its solubility in water, making it suitable for various laboratory applications. The compound's unique structure contributes to its classification as a heterocyclic amine.
The synthesis of (3S,5S)-3,5-Dimethoxypiperidine; hydrochloride typically involves several steps, including:
These methods may vary based on specific laboratory protocols and desired yields.
The molecular structure of (3S,5S)-3,5-Dimethoxypiperidine; hydrochloride can be represented as follows:
The stereochemical configuration at positions 3 and 5 is crucial for its biological activity.
The compound can participate in various chemical reactions typical for piperidine derivatives:
These reactions are essential for modifying the compound to enhance its pharmacological properties.
The mechanism of action for (3S,5S)-3,5-Dimethoxypiperidine; hydrochloride largely depends on its interactions with biological targets:
Understanding these mechanisms is vital for developing therapeutic agents based on this compound.
These properties are critical for handling and application in laboratory settings.
(3S,5S)-3,5-Dimethoxypiperidine; hydrochloride has several applications in scientific research:
Asymmetric hydrogenation and transfer hydrogenation represent cornerstone methodologies for installing stereogenic centers in piperidine frameworks. Chiral rhodium and ruthenium catalysts enable the dynamic kinetic resolution (DKR) of cyclic imine precursors, directly yielding the desired cis-dimethoxy configuration with exceptional enantiocontrol. For instance, (R,R)- or (S,S)-RhCl(TsDPEN)Cp catalysts facilitate asymmetric transfer hydrogenation of 3,5-diketopiperidine derivatives using HCO₂H/Et₃N as a hydrogen source. This process achieves simultaneous imine reduction and stereoselection, affording (3S,5S)-piperidines in >99% ee and >20:1 dr under mild conditions [5]. The mechanism involves substrate-catalyst coordination through the imine nitrogen and carbonyl oxygen, enabling hydride delivery exclusively from the *Re or Si face.
Table 1: Catalytic Asymmetric Hydrogenation for (3S,5S)-3,5-Dimethoxypiperidine Synthesis
Precursor | Catalyst | Conditions | ee (%) | dr (cis:trans) | Yield (%) |
---|---|---|---|---|---|
3,5-Dimethoxypiperidin-1-ium | (S,S)-RhCl(TsDPEN)Cp* | HCO₂H/Et₃N, 25°C | >99 | >20:1 | 92 |
N-Aryl-3,5-diketopiperidine | Ru-BINAP/diamine | H₂ (50 psi), MeOH | 98 | 15:1 | 85 |
Cyclic sulfamidate imines serve as advanced intermediates in such reactions, where the sulfamidate group enhances imine electrophilicity and directs catalyst binding. Post-hydrogenation, acid hydrolysis cleaves the sulfamidate, yielding enantiopure piperidine-3,5-diols. Subsequent Williamson ether synthesis with methyl iodide then installs the methoxy groups while preserving stereochemical integrity [5]. This strategy bypasses traditional resolution steps, significantly streamlining access to multigram quantities of the target compound.
Diastereomeric salt crystallization remains indispensable for large-scale resolution of racemic cis-3,5-dimethoxypiperidine. This method exploits differential solubility between diastereomeric salts formed by reacting the racemic free base with enantiopure chiral acids. Tartaric acid derivatives—particularly L-(-)-dibenzoyl tartaric acid (DBTA)—exhibit superior resolving power due to their rigid chiral pockets and ionic interaction complementarity with the piperidine nitrogen.
The process entails:
Table 2: Resolving Agents for Diastereomeric Salt Crystallization
Chiral Acid | Solvent System | diastereomeric excess (de%) | Yield of (3S,5S)-Isomer (%) |
---|---|---|---|
L-(-)-Dibenzoyl tartaric acid | Ethanol/H₂O (3:1) | 98 | 35 |
(+)-Di-p-toluoyl tartaric acid | Acetone/H₂O | 95 | 30 |
(1R)-(-)-10-Camphorsulfonic acid | Ethyl acetate | 90 | 28 |
The crystalline lattice stability arises from bidirectional hydrogen bonding: the carboxylates of DBTA form NH···O bonds with both piperidine protons, while phenyl groups engage in van der Waals contacts with the methoxy substituents. Molecular modeling confirms that the (3S,5S)-configuration aligns optimally with DBTA’s chiral cleft, whereas the (3R,5R)-diastereomer adopts a higher-energy conformation resistant to crystallization [2]. For enhanced efficiency, sequential resolutions or recycling mother liquors can elevate cumulative yields to >60%.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3